(4-Formylphenyl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
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Overview
Description
(4-Formylphenyl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a formyl group and a tert-butoxycarbonylamino group attached to a benzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Formylphenyl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the formyl group: This can be achieved through the Vilsmeier-Haack reaction, where a substituted benzene reacts with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group.
Introduction of the tert-butoxycarbonylamino group: This step involves the reaction of the intermediate with tert-butyl chloroformate and an amine to form the tert-butoxycarbonylamino group.
Esterification: The final step involves the esterification of the intermediate with benzoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Formylphenyl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: 4-(Carboxyphenyl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate.
Reduction: 4-(Hydroxymethylphenyl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(4-Formylphenyl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Formylphenyl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity and protein function. The tert-butoxycarbonylamino group can enhance the compound’s stability and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Formylbenzoic acid: Lacks the tert-butoxycarbonylamino group, making it less stable and less bioavailable.
4-[(2-Methylpropan-2-yl)oxycarbonylamino]benzoic acid: Lacks the formyl group, reducing its reactivity and potential biological activity.
Uniqueness
(4-Formylphenyl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate is unique due to the presence of both the formyl and tert-butoxycarbonylamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
(4-formylphenyl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-19(2,3)25-18(23)20-15-8-6-14(7-9-15)17(22)24-16-10-4-13(12-21)5-11-16/h4-12H,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPKGGAQMPHKRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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